
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide: is an organic compound characterized by the presence of two 7-nitro-9H-fluoren-2-yl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide typically involves the following steps:
Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 7-nitrofluorene.
Formation of 7-nitro-9H-fluoren-2-ylamine: The 7-nitrofluorene is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to form 7-nitro-9H-fluoren-2-ylamine.
Amidation Reaction: The 7-nitro-9H-fluoren-2-ylamine is reacted with propanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide.
Industrial Production Methods
Industrial production of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of fluorene using industrial nitrating agents.
Continuous Reduction: Continuous reduction of 7-nitrofluorene using catalytic hydrogenation.
Automated Amidation: Automated amidation using high-throughput reactors and efficient coupling agents.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-9H-fluoren-2-yl derivatives.
Substitution: Formation of halogenated or sulfonated fluorenes.
Scientific Research Applications
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a fluorescent probe for studying cellular processes and imaging applications.
Mechanism of Action
The mechanism of action of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide involves:
Interaction with DNA: The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Fluorescent Properties: The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking cellular processes.
Comparison with Similar Compounds
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide can be compared with other similar compounds such as:
N,N’-bis(9H-fluoren-2-yl)propanediamide: Lacks the nitro groups, resulting in different electronic and fluorescent properties.
N,N’-bis(7-amino-9H-fluoren-2-yl)propanediamide: Contains amino groups instead of nitro groups, leading to different reactivity and biological activity.
N,N’-bis(7-nitro-9H-fluoren-2-yl)ethanediamide: Has a shorter ethane backbone, affecting the compound’s flexibility and interaction with biological targets.
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide is unique due to its combination of nitro groups and a propanediamide backbone, which imparts distinct electronic, fluorescent, and biological properties.
Properties
Molecular Formula |
C29H20N4O6 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide |
InChI |
InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35) |
InChI Key |
AKAWUHOIJTWBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


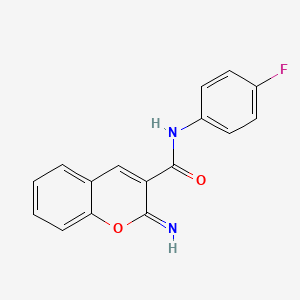
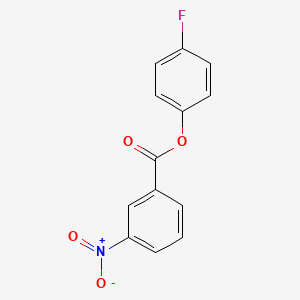
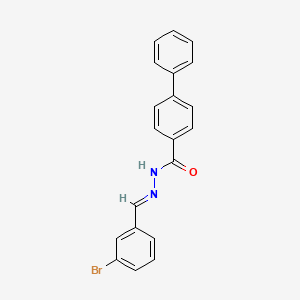
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
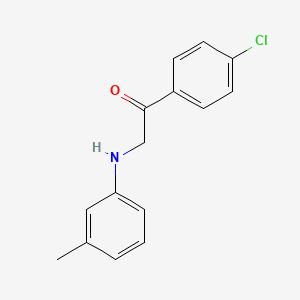
![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)
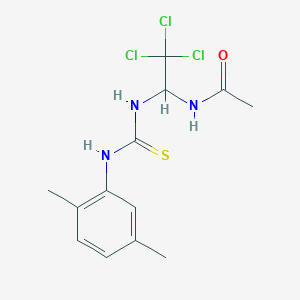
![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)
![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
